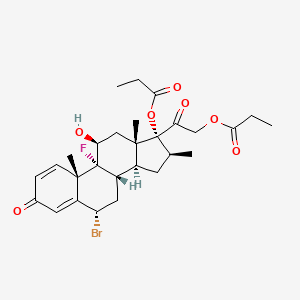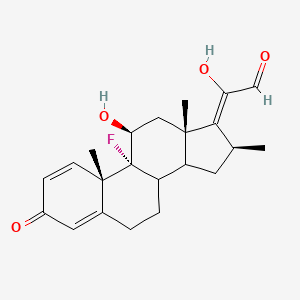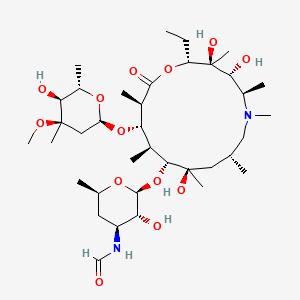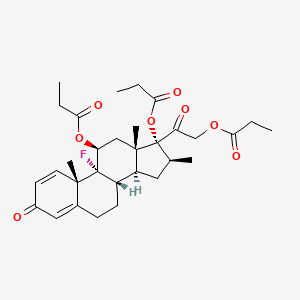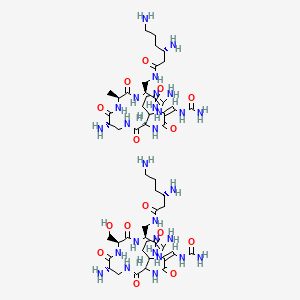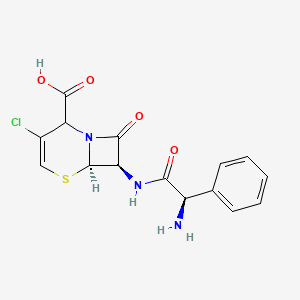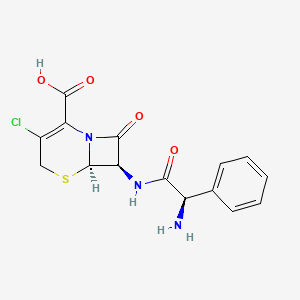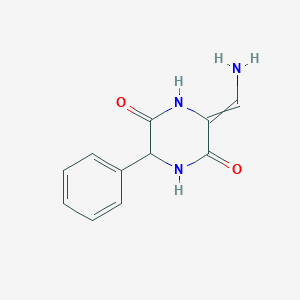
Linezolid Dimer
Vue d'ensemble
Description
Linezolid Dimer is used in Linezolid impurity profiling as per limits and threshold values specified by respective drug legislation, FDA, and pharmacopoeial guidelines during commercial production of Linezolid and its related formulations . It is also known by its chemical name: N,N-bis { [ [ (5S)-3- [3-Fluoro-4-morpholinophenyl]-2-oxo-5-oxazolidinyl] methyl]} acetamide .
Synthesis Analysis
Linezolid is synthesized from simple starting blocks via a convergent continuous flow sequence involving seven (7) chemical transformations . This is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .Chemical Reactions Analysis
Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis. More specifically, it binds to the 23S ribosomal RNA of the 50S subunit and, in doing so, prevents the formation of the 70S initiation complex which is essential for bacterial reproduction .Physical And Chemical Properties Analysis
Linezolid is a synthetic antibiotic which is used for the treatment of infections caused by aerobic Gram-positive bacteria . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci .Applications De Recherche Scientifique
1. Pharmacokinetics of Linezolid
- Summary : This research aimed to summarize the pharmacokinetics of linezolid to optimize the dosing regimen in special populations .
- Methods : A literature search was performed in three largest medical databases, including Embase, Scopus, and PubMed . The main applied keywords were linezolid and pharmacokinetics .
- Results : Dose adjustment is not currently recommended for linezolid in patients with mild to moderate renal or hepatic impairment, older adults, and pregnant women . In pediatrics, reducing the linezolid dosing interval to 8 h is suggested . Administration of linezolid as continuous intravenous infusion is suggested in critically ill patients .
2. Linezolid in COVID-19-Associated Acute Respiratory Distress Syndrome
- Summary : This research focused on the application of Linezolid in patients with COVID-19-associated acute respiratory distress syndrome (CARDS) on Veno-Venous Extracorporeal Membrane Oxygenation (vv ECMO) .
- Methods : 53 steady-state linezolid levels were obtained following 600 mg intravenous (IV) injections every 8 h, and these were used to develop a population pharmacokinetic (PopPK) model .
- Results : The data were analyzed using a nonlinear mixed-effects modelling approach . Monte Carlo simulation generated 5000 patients’ individual PK parameters and corresponding concentration–time profiles using the PopPK model .
3. Linezolid in Children with Multidrug-Resistant Tuberculosis
- Summary : This research focused on the pharmacokinetics, optimal dosing, and safety of linezolid in children treated for multidrug-resistant tuberculosis .
- Methods : Children routinely treated for multidrug-resistant tuberculosis in two observational studies underwent intensive pharmacokinetic sampling after either a single dose or multiple doses of linezolid . The final population pharmacokinetic model was used to derive optimal weight-banded doses .
- Results : Linezolid exposures in this population were higher compared to exposures in adults who had received a 600 mg once-daily dose . Consequently, simulated, weight-banded once-daily optimal doses for children were lower than those currently used for most weight bands . Ten of 17 children who were followed long term had a linezolid-related adverse event .
4. Linezolid and Mesoporous Silica Nanomaterials
- Summary : This research explored the synergy between nano-formulated linezolid and polymyxin B .
- Methods : Mesoporous silica nanomaterials were used for an efficient delivery of linezolid, a gram-positive antibiotic that acts synergistically with gram-negative antimicrobial polymyxin B .
- Results : The study encapsulated linezolid in mesoporous silica nanomaterials for efficient delivery .
5. Linezolid in Hospital-Acquired Pneumonia
- Summary : This research focused on the application of Linezolid in treating hospital-acquired pneumonia caused by Streptococcus pneumoniae .
- Methods : The study involved the administration of Linezolid to patients suffering from hospital-acquired pneumonia .
- Results : The study found that Linezolid was effective in treating hospital-acquired pneumonia caused by Streptococcus pneumoniae .
6. Linezolid and Therapeutic Drug Monitoring
- Summary : This research focused on the therapeutic drug monitoring of Linezolid and the view of individualized treatment .
- Methods : The study involved summarizing existing clinical studies and based on that, changing the attitude toward Linezolid’s therapeutic drug monitoring .
- Results : The study suggested a change in attitude towards Linezolid’s therapeutic drug monitoring and the view of individualized treatment .
Safety And Hazards
Linezolid Dimer should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Linezolid therapeutic drug monitoring data suggest that elderly patients with linezolid conventional 600 mg twice-daily dose might be at a high risk of overexposure, especially in the oldest old . The linezolid dosage adjustments according to therapeutic drug monitoring help reach the therapeutic concentration . The high mortality of the oldest old was not related with initial linezolid overexposure .
Propriétés
IUPAC Name |
N,N-bis[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMHNDGSFJVMU-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C[C@H]4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730799 | |
| Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linezolid Dimer | |
CAS RN |
908143-04-4 | |
| Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



